molecular formula C12H14N2O3 B14903426 Methyl 4-(3-allylureido)benzoate

Methyl 4-(3-allylureido)benzoate

Cat. No.: B14903426
M. Wt: 234.25 g/mol
InChI Key: XSTTZQUTBHDCEL-UHFFFAOYSA-N
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Description

Methyl 4-(3-allylureido)benzoate is an organic compound belonging to the ester family It features a benzene ring substituted with a methyl ester group and a 3-allylureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-allylureido)benzoate typically involves the esterification of 4-(3-allylureido)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-allylureido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3-allylureido)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-allylureido)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(3-allylureido)benzoic acid, which can then interact with enzymes or receptors in biological systems. The allyl group may also participate in covalent bonding with target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar ester structure but lacks the allylureido group.

    Ethyl 4-(3-allylureido)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-(3-allylureido)benzoic acid: The acid form of the compound without the ester group.

Uniqueness

Methyl 4-(3-allylureido)benzoate is unique due to the presence of both the ester and allylureido groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 4-(prop-2-enylcarbamoylamino)benzoate

InChI

InChI=1S/C12H14N2O3/c1-3-8-13-12(16)14-10-6-4-9(5-7-10)11(15)17-2/h3-7H,1,8H2,2H3,(H2,13,14,16)

InChI Key

XSTTZQUTBHDCEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NCC=C

Origin of Product

United States

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